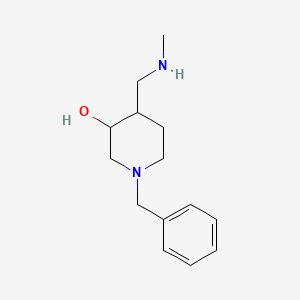
1-Benzyl-4-((methylamino)methyl)piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-((methylamino)methyl)piperidin-3-ol is a piperidine derivative that has garnered interest in various fields of scientific research. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Méthodes De Préparation
The synthesis of 1-Benzyl-4-((methylamino)methyl)piperidin-3-ol typically involves the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine in the presence of a reducing agent such as sodium borohydride . The reaction is carried out under controlled conditions to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
1-Benzyl-4-((methylamino)methyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as titanium tetrachloride, and bases like triethylamine . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Benzyl-4-((methylamino)methyl)piperidin-3-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to naturally occurring molecules.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-((methylamino)methyl)piperidin-3-ol involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain receptors, such as the CCR5 receptor, which is involved in the entry of HIV-1 into cells . The compound’s structure allows it to form strong interactions with these receptors, thereby inhibiting their function and preventing viral entry.
Comparaison Avec Des Composés Similaires
1-Benzyl-4-((methylamino)methyl)piperidin-3-ol can be compared with other piperidine derivatives such as:
1-Benzyl-4-methyl-piperidin-3-one hydrochloride: Similar in structure but differs in the presence of a ketone group instead of the hydroxyl group.
4-Piperidinone, 3-methyl-1-(phenylmethyl)-: Another piperidine derivative with a different substitution pattern
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H22N2O |
|---|---|
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
1-benzyl-4-(methylaminomethyl)piperidin-3-ol |
InChI |
InChI=1S/C14H22N2O/c1-15-9-13-7-8-16(11-14(13)17)10-12-5-3-2-4-6-12/h2-6,13-15,17H,7-11H2,1H3 |
Clé InChI |
XXYORQBLIVDNEL-UHFFFAOYSA-N |
SMILES canonique |
CNCC1CCN(CC1O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















